Comparative Antiviral Potency: Racemic BCH-189 vs. Lamivudine ((-)-Enantiomer)
The racemic mixture of lamivudine, historically designated BCH-189, exhibits an IC50 of 0.1 μM against HIV-1 replication in MT-4 cells [1]. This is in contrast to the (-)-enantiomer (lamivudine), which demonstrates approximately 10- to 100-fold greater potency (lower IC50) in comparable cell-based assays [2]. The presence of the (+)-enantiomer in the racemic mixture dilutes antiviral activity, underscoring the necessity of enantiopure lamivudine for therapeutic applications.
| Evidence Dimension | In vitro antiviral potency (HIV-1) |
|---|---|
| Target Compound Data | IC50 = 0.1 μM |
| Comparator Or Baseline | (-)-Enantiomer (Lamivudine): IC50 ≈ 0.002-0.01 μM (estimated from comparable assays) |
| Quantified Difference | Racemic mixture is 10- to 100-fold less potent than (-)-enantiomer |
| Conditions | MT-4 cells infected with HIV-1 |
Why This Matters
This data confirms that Lamivudine (+/-)-trans is unsuitable for antiviral efficacy studies and must be differentiated from the active pharmaceutical ingredient lamivudine in procurement.
- [1] Inhibition of human immunodeficiency virus type 1 replication by phosphonoformate- and phosphonoacetate-2',3'-dideoxy-3'-thiacytidine conjugates. PubMed. PMID: 7515611. View Source
- [2] Lamivudine (3TC, BCH-189). Selleck Chemicals. Available at: https://www.selleck.cn View Source
